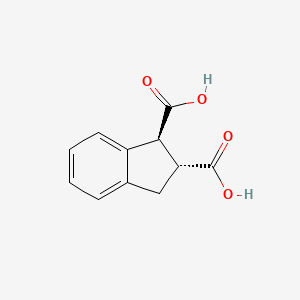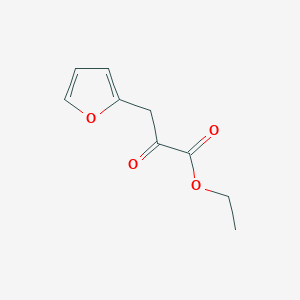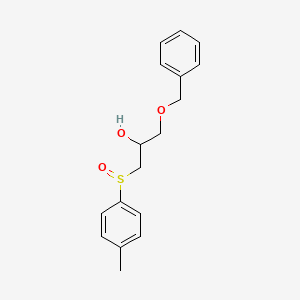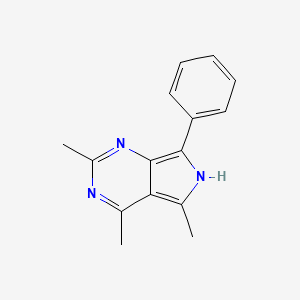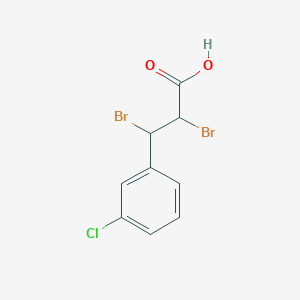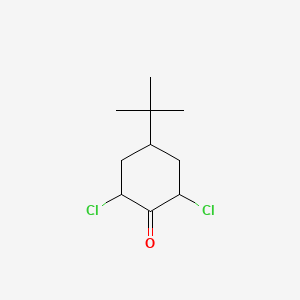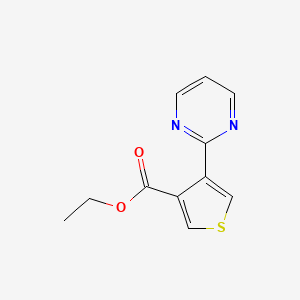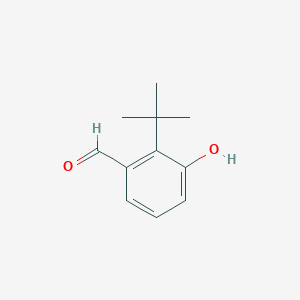
2-Tert-butyl-3-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2-Tert-butyl-3-hydroxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of ethylbromide with 2-tert-butylphenol . Another method includes the formylation of 2-tert-butylphenol using formaldehyde . These reactions typically require specific conditions such as the presence of a base or acid catalyst and controlled temperatures.
Análisis De Reacciones Químicas
2-Tert-butyl-3-hydroxybenzaldehyde undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form benzenediol and carboxylate compounds.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Tert-butyl-3-hydroxybenzaldehyde has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-3-hydroxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
2-Tert-butyl-3-hydroxybenzaldehyde can be compared with other similar compounds such as:
5-tert-butyl-2-hydroxybenzaldehyde: This compound has a tert-butyl group at the 5-position instead of the 2-position.
3,5-di-tert-butyl-2-hydroxybenzaldehyde: This compound has two tert-butyl groups at the 3 and 5 positions.
The unique positioning of the tert-butyl group in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-tert-butyl-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)10-8(7-12)5-4-6-9(10)13/h4-7,13H,1-3H3 |
Clave InChI |
OPKCYHUJMQNZJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=C1O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
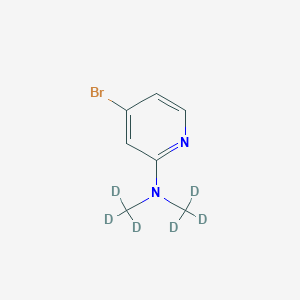
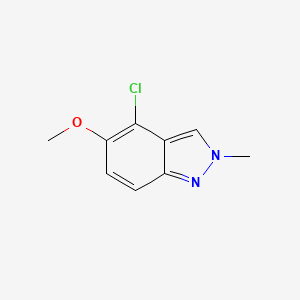
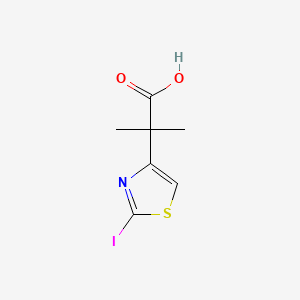
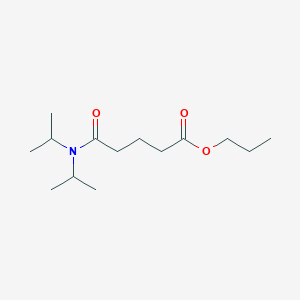
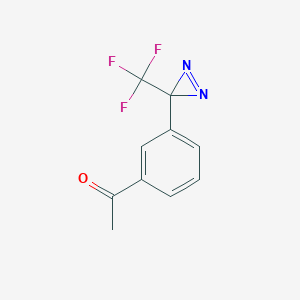
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
